2-(Acetylamino)-6-formylpyridine-4-sulfonyl chloride
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Overview
Description
2-(Acetylamino)-6-formylpyridine-4-sulfonyl chloride is a complex organic compound that features a pyridine ring substituted with acetylamino, formyl, and sulfonyl chloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-6-formylpyridine-4-sulfonyl chloride typically involves multiple steps One common method starts with the functionalization of a pyridine derivativeThe sulfonyl chloride group is often introduced using chlorosulfonic acid or thionyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)-6-formylpyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols, forming sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Acylation and Alkylation: The acetylamino group can participate in further acylation or alkylation reactions, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Acylating Agents: Acetyl chloride, acetic anhydride
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Acetylamino)-6-formylpyridine-4-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are explored for potential pharmacological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)-6-formylpyridine-4-sulfonyl chloride involves its ability to undergo nucleophilic substitution reactions, forming covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophiles . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
- 2-(Acetylamino)-6-formylpyridine-4-sulfonamide
- 2-(Acetylamino)-6-formylpyridine-4-sulfonate
- 2-(Acetylamino)-6-methylpyridine-4-sulfonyl chloride
Uniqueness
2-(Acetylamino)-6-formylpyridine-4-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both acetylamino and formyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
This compound’s unique structure and reactivity make it a valuable tool in various scientific research applications, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C8H7ClN2O4S |
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Molecular Weight |
262.67 g/mol |
IUPAC Name |
2-acetamido-6-formylpyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O4S/c1-5(13)10-8-3-7(16(9,14)15)2-6(4-12)11-8/h2-4H,1H3,(H,10,11,13) |
InChI Key |
AFFZWPQXEVSZKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=N1)C=O)S(=O)(=O)Cl |
Origin of Product |
United States |
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